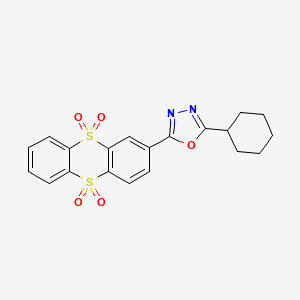
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is a complex organic compound that features a unique combination of oxadiazole and thianthrene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The thianthrene moiety is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Aplicaciones Científicas De Investigación
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of high-energy materials and advanced polymers.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone involves its interaction with specific molecular targets and pathways. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The thianthrene moiety may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- 2-[(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- 2-[(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Uniqueness
2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is unique due to its combination of oxadiazole and thianthrene moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and enhances the compound’s stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
184529-05-3 |
|---|---|
Fórmula molecular |
C20H18N2O5S2 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thianthrene 5,5,10,10-tetraoxide |
InChI |
InChI=1S/C20H18N2O5S2/c23-28(24)15-8-4-5-9-16(15)29(25,26)18-12-14(10-11-17(18)28)20-22-21-19(27-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2 |
Clave InChI |
NLFYPYVBQOFUDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NN=C(O2)C3=CC4=C(C=C3)S(=O)(=O)C5=CC=CC=C5S4(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


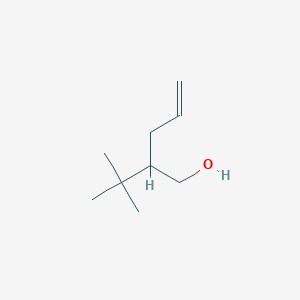
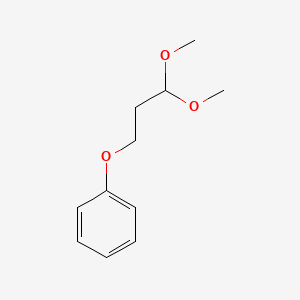
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
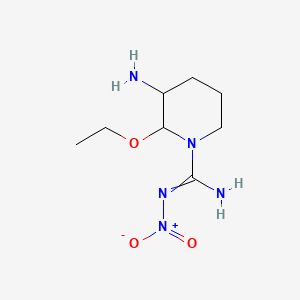
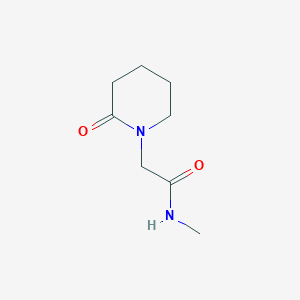
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
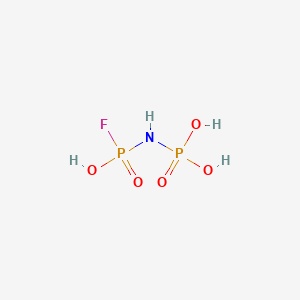
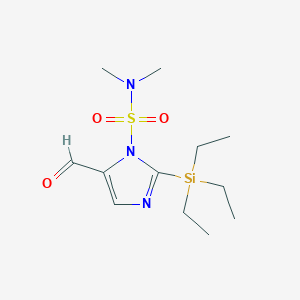
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)

![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)

